molecular formula C17H18N2O4 B7558160 2-[(3,4,5-trimethoxyphenoxy)methyl]-1H-benzimidazole

2-[(3,4,5-trimethoxyphenoxy)methyl]-1H-benzimidazole

Cat. No.: B7558160
M. Wt: 314.34 g/mol
InChI Key: KHDZLOXWGBUEJM-UHFFFAOYSA-N
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Description

2-[(3,4,5-trimethoxyphenoxy)methyl]-1H-benzimidazole is a synthetic organic compound that features a benzimidazole core linked to a trimethoxyphenyl group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4,5-trimethoxyphenoxy)methyl]-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of 3,4,5-trimethoxyphenol with a suitable halomethyl derivative, such as chloromethyl benzimidazole, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4,5-trimethoxyphenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chlorinating agents under controlled conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Halogenated derivatives of the benzimidazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3,4,5-trimethoxyphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets:

    Molecular Targets: It may inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).

    Pathways Involved: The inhibition of these enzymes can disrupt cellular processes such as cell division and stress response, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: DHFR inhibitors with similar pharmacophores.

Uniqueness

2-[(3,4,5-trimethoxyphenoxy)methyl]-1H-benzimidazole is unique due to its specific combination of a benzimidazole core and a trimethoxyphenyl group, which imparts distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

2-[(3,4,5-trimethoxyphenoxy)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-20-14-8-11(9-15(21-2)17(14)22-3)23-10-16-18-12-6-4-5-7-13(12)19-16/h4-9H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDZLOXWGBUEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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